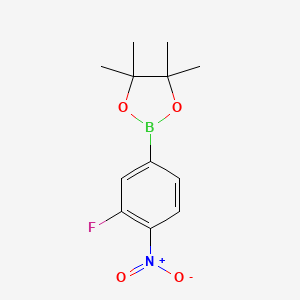
2-(3-フルオロ-4-ニトロフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
説明
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BFNO4 and its molecular weight is 267.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物送達システム
フェニルボロン酸ピナコールエステルでヒアルロン酸(HA)を構造的に改変することで、活性酸素種(ROS)応答性の薬物送達システムが開発されました 。クルクミン(CUR)はこの薬物送達システムに封入されて、クルクミン負荷ナノ粒子(HA@CUR NPs)を形成しました .
歯周病の治療
上記の薬物送達システムは、歯周病の治療に適用されてきました 。このシステムは、CURの抗菌効果を維持しただけでなく、生体内および試験管内において、より顕著な抗炎症および抗酸化ストレス機能を示しました .
センシングアプリケーション
この化合物を含むボロン酸は、様々なセンシングアプリケーションで利用されてきました 。それらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、様々なセンシングアプリケーションにおける有用性につながります .
生化学ツール
ボロン酸は、シグナル伝達経路の干渉、酵素阻害、細胞送達システムなど、様々な目的で生化学ツールとして使用されてきました .
生物活性
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 939968-60-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHBFNO
- Molecular Weight : 267.06 g/mol
The structure features a dioxaborolane ring with a nitrophenyl substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of dioxaborolanes exhibit significant antimicrobial activity. Specifically, compounds similar to 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown efficacy against various bacterial strains. For instance:
- In vitro Studies : Compounds within this class have been evaluated for their ability to inhibit beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. Inhibitors like avibactam have demonstrated effectiveness against serine β-lactamases in resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
- Mechanism of Action : The proposed mechanism involves reversible binding to the active site of the beta-lactamase enzymes, thereby restoring the efficacy of existing antibiotics .
Cytotoxicity and Selectivity
The cytotoxicity profile of 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been assessed using various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate moderate cytotoxicity with potential selectivity towards cancer cell lines over normal cells.
Study on Antibacterial Efficacy
A study conducted by researchers at the University of Bath investigated the antibacterial properties of boron-containing compounds. The study found that derivatives similar to 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were effective in reducing bacterial load in mouse models infected with Pseudomonas aeruginosa . This suggests potential for therapeutic applications in treating infections caused by resistant strains.
Evaluation in Cancer Research
Another study explored the use of dioxaborolanes in targeting cancer cells. The compound was tested for its ability to induce apoptosis in breast cancer cell lines. Results showed that treatment with the compound led to increased levels of caspase activation and subsequent cell death . This highlights its potential as a chemotherapeutic agent.
特性
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWUYKZXFBLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675133 | |
| Record name | 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939968-60-2 | |
| Record name | 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















